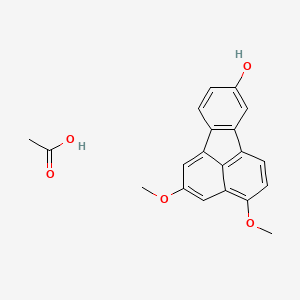
4-Octene, 4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octene, 4-ethyl- is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by its IUPAC name, 4-ethyl-4-octene . Alkenes like 4-Octene, 4-ethyl- are unsaturated hydrocarbons, meaning they have fewer hydrogen atoms than alkanes with the same number of carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene, 4-ethyl- typically involves the alkylation of 4-octyne. This process can be carried out using various catalysts and reaction conditions. One common method is the use of a palladium catalyst in the presence of hydrogen gas, which facilitates the addition of an ethyl group to the 4-octyne molecule .
Industrial Production Methods
Industrial production of 4-Octene, 4-ethyl- often involves the catalytic cracking of petroleum hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like 4-Octene, 4-ethyl-. The specific conditions, such as temperature and pressure, can be adjusted to optimize the yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Octene, 4-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Hydrogen gas in the presence of a palladium catalyst is a common reducing agent.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of haloalkenes.
Wissenschaftliche Forschungsanwendungen
4-Octene, 4-ethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic properties, including its ability to act as a precursor for drug synthesis.
Industry: Used in the production of polymers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Octene, 4-ethyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes a series of electron transfer steps, leading to the formation of oxidized products. In reduction reactions, the compound gains hydrogen atoms, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Vergleich Mit ähnlichen Verbindungen
4-Octene, 4-ethyl- can be compared with other similar alkenes, such as:
4-Octene: Similar in structure but lacks the ethyl group at the fourth carbon.
3-Octene: The double bond is located between the third and fourth carbon atoms.
1-Octene: The double bond is located between the first and second carbon atoms.
The uniqueness of 4-Octene, 4-ethyl- lies in its specific structure, which influences its reactivity and the types of reactions it can undergo. The presence of the ethyl group at the fourth carbon atom makes it distinct from other octenes .
Eigenschaften
CAS-Nummer |
89880-82-0 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
4-ethyloct-4-ene |
InChI |
InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
SCGMACYSUWTWRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(CC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



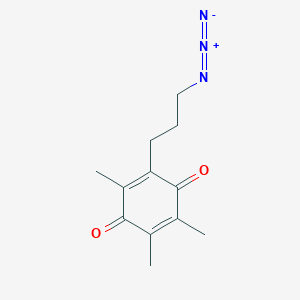
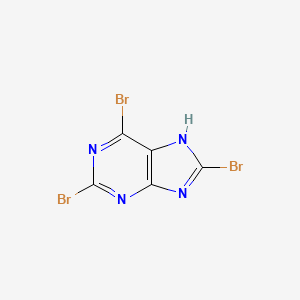

![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)

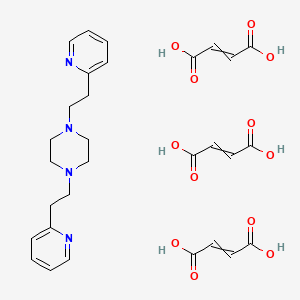
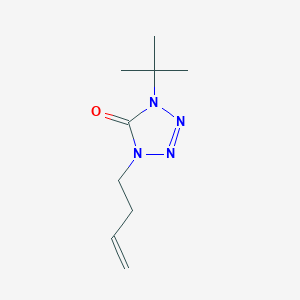
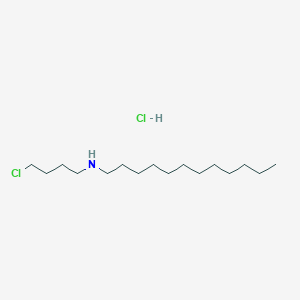
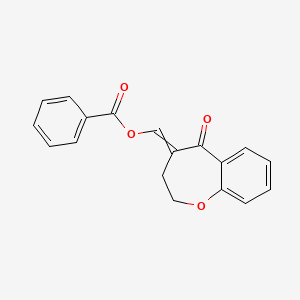
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
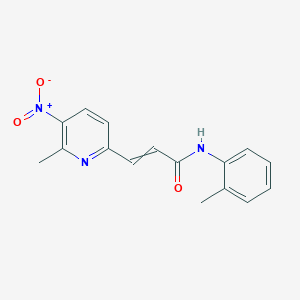
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)
